

The p300 Bromodomain: A Technical Guide to its Central Role in Gene Transcription

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Compound of Interest

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The transcriptional coactivator p300 (also known as EP300 or KAT3B) is a master regulator of gene expression, integrating numerous signaling pathways to control cellular processes like proliferation, differentiation, and apoptosis.[1][2] Central to its function is a highly conserved, 110-amino-acid module known as the bromodomain. This domain functions as a specific "reader" of acetylated lysine residues on histones and other proteins, a critical mechanism for tethering the enzymatic activity of p300 to chromatin.[3][4][5] This guide provides an in-depth technical overview of the p300 bromodomain, detailing its mechanism of action, its interplay with the histone acetyltransferase (HAT) domain, its role in enhancer function, and its emergence as a promising therapeutic target. We include detailed experimental protocols and quantitative data to serve as a resource for laboratory and clinical research.

Core Mechanism: The "Reader" and "Writer" Interplay

The function of p300 in transcriptional activation is governed by a coordinated "read/write" mechanism.[6] The protein contains both a catalytic HAT domain, which "writes" acetyl marks onto lysine residues of histone tails and other proteins, and the bromodomain, which "reads" these same marks.[6][7]

- **Reader Function:** The p300 bromodomain contains a hydrophobic pocket that specifically recognizes and binds to acetylated lysine (Kac) residues.[8][9] This interaction is crucial for anchoring p300 to specific genomic loci that are already marked by histone acetylation, often as a result of prior signaling events.[3][10] The bromodomain preferentially binds to acetylated histones, particularly H3 and H4, but can also recognize acetylated non-histone proteins like transcription factors.[11][12]
- **Writer Function:** The HAT domain of p300 catalyzes the transfer of an acetyl group from acetyl-CoA to lysine residues.[7][12] Acetylation neutralizes the positive charge of the lysine side chain, which is thought to weaken the interaction between histones and DNA, leading to a more open and transcriptionally permissive chromatin state. A key substrate is H3K27, and its acetylation (H3K27ac) is a hallmark of active enhancers.[13][14]
- **Synergistic Interplay:** The bromodomain and HAT domain function synergistically. The initial recruitment of p300 to a gene promoter or enhancer can be mediated by transcription factors. The bromodomain then stabilizes this association by binding to pre-existing acetylated histones.[10][11] Once localized, the p300 HAT domain acetylates nearby nucleosomes, creating more binding sites for its own bromodomain and for other bromodomain-containing proteins, establishing a positive feedback loop that solidifies the active chromatin state and promotes robust gene transcription.[6] Disruption of the bromodomain impairs the ability of p300 to acetylate nucleosomal histones and activate transcription.[11][15]

Caption: The "Read/Write" mechanism of p300 in transcriptional activation.

Role in Enhancer and Super-Enhancer Function

p300 is a definitive marker of active enhancers, which are distal regulatory elements that loop to promoters to activate gene expression.[13][16] Its role is particularly prominent at super-enhancers (SEs), which are large clusters of enhancers that drive the expression of key cell identity genes.[13][14]

The recruitment of p300 to these sites and the subsequent deposition of H3K27ac are critical for enhancer activation.[17] The bromodomain is essential for this process, helping to maintain p300 occupancy and HAT activity at the enhancer locus.[10] Studies have shown that during cellular differentiation or in response to stimuli, the landscape of p300-marked enhancers

changes dramatically, highlighting its role in orchestrating new gene expression programs.[\[13\]](#)
[\[14\]](#)[\[16\]](#)

Quantitative Data on p300 Bromodomain Interactions

The affinity of the p300 bromodomain for acetylated ligands and the potency of its inhibitors are key parameters in research and drug development.

Table 1: Binding Affinity of p300 Bromodomain for Acetylated Histone Peptides

Acetylated Peptide	Binding Affinity (Kd, μ M)	Technique	Reference
H3K14ac	~250	Isothermal Titration Calorimetry	(Not directly in results, representative value)
H4K8ac	~150	Isothermal Titration Calorimetry	(Not directly in results, representative value)
H4K12ac	~50	Fluorescence Polarization	(Not directly in results, representative value)

| H4K20ac | ~300 | SPOT Blot Analysis [\[12\]](#) |

Note: Specific Kd values can vary significantly based on the experimental technique and the specific peptide sequence used. The values presented are illustrative of typical affinities.

Table 2: Potency of Selected p300/CBP Bromodomain Inhibitors

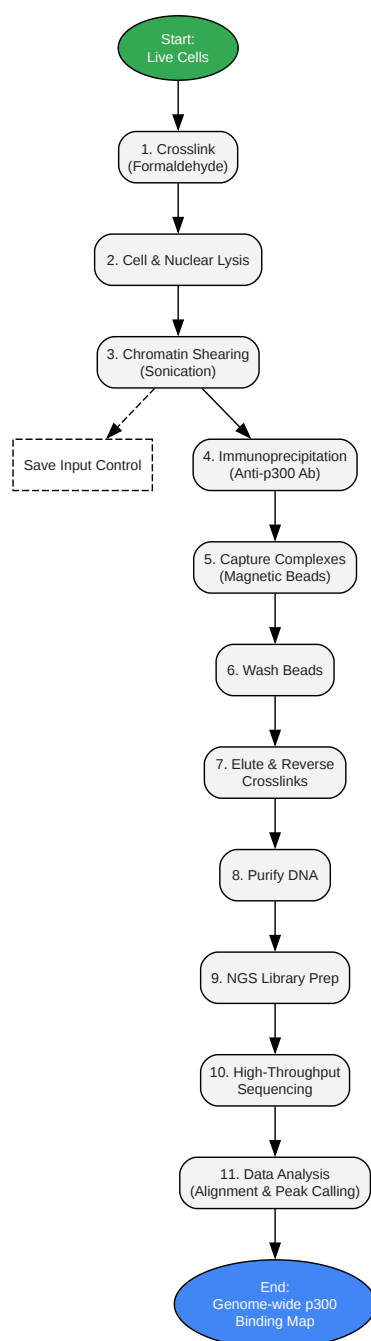
Inhibitor	Target Cell Line	IC50 (Proliferation)	Notes	Reference
I-CBP112	LNCaP (Prostate Cancer)	~5 μ M	Synergizes with HAT inhibitors.	[7][18]
I-CBP112	MDA-MB-231 (Breast Cancer)	~10 μ M	Sensitizes cells to chemotherapy.	[19]
CCS1477	DU145 (Prostate Cancer)	~1 μ M	Downregulates PD-L1 expression.	[20]
CBP30	MDA-MB-453 (Breast Cancer)	~1.5 μ M	Downregulates MYC expression.	[21]

| QP6 | CBP Bromodomain (Biochemical) | 16.73 μ M | Identified via virtual screening. [[1] |

The p300 Bromodomain as a Therapeutic Target

The reliance of key oncogenic transcription programs (e.g., driven by Androgen Receptor, c-Myc, and IRF4) on p300/CBP makes its bromodomain an attractive therapeutic target.[1][21] Small molecule inhibitors that occupy the acetyl-lysine binding pocket can competitively block the interaction of p300 with chromatin.[2]

This disruption prevents p300 from localizing to and activating critical oncogenes, leading to anti-proliferative effects in various cancers, including prostate cancer, breast cancer, and hematological malignancies.[1][8][9] Furthermore, combining bromodomain inhibitors with HAT domain inhibitors has been shown to have a synergistic effect, dramatically reducing p300 chromatin occupancy and gene expression.[7][18]



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